molecular formula C11H20N2O2 B14010645 N-carbamoyl-3-methyl-2-prop-2-enylhexanamide CAS No. 88374-61-2

N-carbamoyl-3-methyl-2-prop-2-enylhexanamide

Katalognummer: B14010645
CAS-Nummer: 88374-61-2
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: OXTKMFYCHLXIFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-carbamoyl-3-methyl-2-prop-2-enylhexanamide is a chemical compound with a unique structure that includes a carbamoyl group, a methyl group, and a prop-2-enyl group attached to a hexanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamoyl-3-methyl-2-prop-2-enylhexanamide typically involves the nucleophilic addition to carbon-nitrogen double bonds (imines). This method is favored due to the increased reactivity of N-carbamoyl imines towards nucleophiles . The reaction conditions often include the use of electron-withdrawing groups at nitrogen to enhance reactivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory methods, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-carbamoyl-3-methyl-2-prop-2-enylhexanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Wissenschaftliche Forschungsanwendungen

N-carbamoyl-3-methyl-2-prop-2-enylhexanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-carbamoyl-3-methyl-2-prop-2-enylhexanamide involves its interaction with specific molecular targets and pathways

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other N-carbamoyl derivatives and hexanamide derivatives. These compounds share structural similarities but may differ in their specific functional groups and reactivity.

Uniqueness

N-carbamoyl-3-methyl-2-prop-2-enylhexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

88374-61-2

Molekularformel

C11H20N2O2

Molekulargewicht

212.29 g/mol

IUPAC-Name

N-carbamoyl-3-methyl-2-prop-2-enylhexanamide

InChI

InChI=1S/C11H20N2O2/c1-4-6-8(3)9(7-5-2)10(14)13-11(12)15/h5,8-9H,2,4,6-7H2,1,3H3,(H3,12,13,14,15)

InChI-Schlüssel

OXTKMFYCHLXIFA-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)C(CC=C)C(=O)NC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.